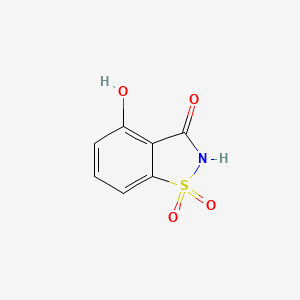

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Descripción general

Descripción

The compound of interest, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, is a derivative of benzisothiazole. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be useful for understanding the broader context of benzisothiazole derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of various catalysts. For instance, the synthesis of 1,2,3-triazolylmethoxyphenyl[1,2,4]triazoloindazole-1,3,8-trione derivatives is achieved through a one-pot four-component reaction involving propargylated benzaldehydes, azide, dimedone, and urazoles . Similarly, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates is performed by reacting triazole derivatives with organotin oxides or hydroxides . These methods highlight the versatility and complexity of synthesizing heterocyclic compounds, which could be relevant to the synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.

Molecular Structure Analysis

The molecular structures of heterocyclic compounds are often confirmed using techniques such as X-ray crystallography. For example, the structure of triorganotin (4H-1,2,4-triazol-4-yl)benzoates has been determined, revealing a five-coordinate distorted trigonal bipyramidal geometry around the tin atom . Additionally, the spectral luminescent properties and stable conformers of 1,2,4-triazole derivatives containing a benzthiazole group have been investigated using density functional theory, which could be analogous to the molecular structure analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is diverse. For instance, complexes of ruthenium with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been used in catalytic oxidation and transfer hydrogenation reactions . This suggests that similar benzisothiazole derivatives could also participate in various chemical reactions, potentially as catalysts or reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, have been characterized using quantum chemical calculations and spectral techniques. Theoretical calculations can predict properties like vibrational frequencies, chemical shift values, and nonlinear optical properties . These methods and findings provide a framework for analyzing the physical and chemical properties of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

A study by Hassanien, Abd El-Ghani, and Elbana (2022) explored the synthesis of novel compounds containing Lawsone, including derivatives of 4-hydroxy-1H-1,2-benzisothiazole. These compounds demonstrated potential antioxidant and antitumor activities, showcasing their significance in biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Novel Biologically Active Derivatives

Zia-ur-Rehman et al. (2009) synthesized a series of biologically active derivatives of 4-hydroxy-1H-1,2-benzisothiazole. These derivatives were evaluated for antibacterial and radical scavenging activities, indicating their potential in developing new antimicrobial agents (Zia-ur-Rehman et al., 2009).

Spiro(oxazolidinediones) Synthesis

Wrobel and Dietrich (1994) conducted a study on the synthesis of spiro(oxazolidinediones) derivatives, including those derived from 4-hydroxy-1H-1,2-benzisothiazole. These compounds represent a novel family of spiro(oxazolidinediones), expanding the possibilities in the realm of organic synthesis and potential pharmacological applications (Wrobel & Dietrich, 1994).

Anti-Inflammatory Properties

Matson (1990) disclosed a process for preparing derivatives of 4-hydroxy-1H-1,2-benzisothiazole with anti-inflammatory properties. This highlights its application in treating inflammation and related medical conditions (Matson, 1990).

Propiedades

IUPAC Name |

4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPBTHFURNHTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363355 | |

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

CAS RN |

80563-77-5 | |

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

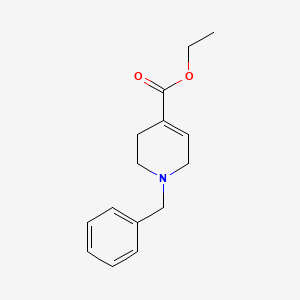

Synthesis routes and methods I

Procedure details

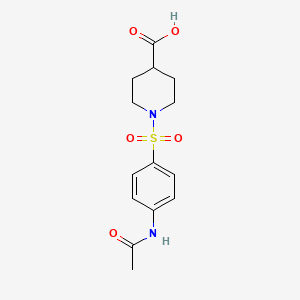

Synthesis routes and methods II

Procedure details

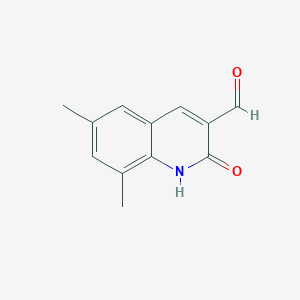

Synthesis routes and methods III

Procedure details

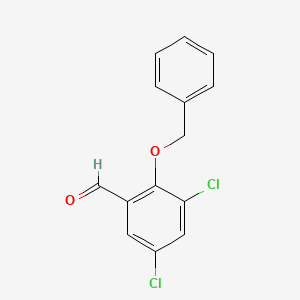

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)

![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)